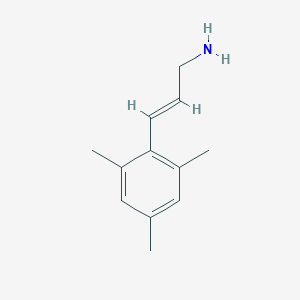

3-Mesitylprop-2-en-1-amine

Description

Overview of Allylic Amines in Organic Chemistry

Allylic amines are a vital class of organic compounds characterized by an amino group attached to an allylic carbon, a saturated carbon atom adjacent to a carbon-carbon double bond. This structural motif is a cornerstone in organic synthesis, serving as a versatile building block for a wide array of more complex molecules. nih.govresearchgate.net Their significance is underscored by their prevalence in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov The reactivity of the allylic system, which includes the potential for functionalization at multiple sites, makes these amines valuable intermediates. nih.gov The development of efficient and selective methods for synthesizing allylic amines has been a long-standing goal in synthetic chemistry, with approaches ranging from nucleophilic additions to imines to transition metal-catalyzed C-H amination reactions. nih.govnih.gov

Structural Characteristics of 3-Mesitylprop-2-en-1-amine: Aromatic Substitution and Alkene-Amine Conjugation

The chemical compound this compound possesses a unique molecular architecture that combines an allylic amine framework with a bulky, electron-rich mesityl group. The core of the molecule is the prop-2-en-1-amine chain, which features a reactive alkene double bond in conjugation with the nitrogen atom of the amine group. This conjugation influences the electronic properties and reactivity of the molecule.

The most distinguishing feature is the presence of a mesityl group (a 2,4,6-trimethylphenyl ring) attached to the third carbon of the propenyl chain. The substitution pattern of the mesityl group, with three methyl groups ortho and para to the point of attachment, introduces significant steric bulk. This steric hindrance can profoundly impact the molecule's conformation and its interactions with other reagents.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | (2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-amine |

| Molecular Formula | C12H17N |

| Molecular Weight | 175.275 g/mol |

| CAS Number | 1344789-34-9 |

| SMILES | Cc1cc(C)c(\C=C\CN)c(C)c1 |

| InChI Key | RIFHKEDQEWLLQP-SNAWJCMRSA-N |

Data sourced from MolPort. molport.com

Importance of Steric and Electronic Factors in Mesityl-Substituted Systems

The mesityl group is well-known in organic chemistry for exerting strong steric and electronic effects. The three methyl groups not only create a sterically crowded environment around the point of attachment but also influence the electronic nature of the aromatic ring.

Steric Hindrance: The bulkiness of the mesityl group can shield the adjacent reactive centers, including the double bond and the amine group in this compound. This steric protection can influence the regioselectivity and stereoselectivity of reactions by dictating the trajectory of incoming reagents. mdpi.com In some cases, this steric bulk is essential for achieving specific chemical transformations or for stabilizing reactive intermediates. nih.gov The steric influence of a mesityl group is considered comparable to that of a ferrocenyl group and larger than cyclohexyl or tert-butyl groups. nih.gov

Electronic Effects: The methyl groups on the mesityl ring are electron-donating through an inductive effect. This increases the electron density of the aromatic ring, which in turn can influence the electronic properties of the conjugated system in this compound. These electronic effects can modulate the reactivity of the double bond and the basicity of the amine. acs.org

The interplay of these steric and electronic factors is a critical consideration in predicting the chemical behavior of mesityl-substituted compounds and in designing synthetic strategies that utilize them.

Research Landscape and Current Academic Interest in Unsaturated Amines

Unsaturated amines, including allylic and vinylic amines, continue to be a focal point of academic research due to their fundamental importance and broad utility. Current research often centers on the development of novel, efficient, and sustainable methods for their synthesis. rsc.org This includes exploring new catalytic systems, such as those based on nickel or dual visible-light and cobalt catalysis, to achieve direct C-H amination of alkenes. nih.govrsc.org

A significant area of investigation is the study of the reactivity and electronic properties of unsaturated amines. For instance, research has shown that α,β-unsaturated amines are generally less basic but more acidic than their saturated counterparts. acs.org The site of protonation can also vary depending on the heteroatom and the nature of the unsaturation. acs.org

Furthermore, the application of unsaturated amines as precursors to biologically active molecules and advanced materials remains a strong driver of research. nih.govresearchgate.net The ability to synthesize structurally diverse and complex allylic amines is crucial for drug discovery and development. domainex.co.uk

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C12H17N/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h4-5,7-8H,6,13H2,1-3H3/b5-4+ |

InChI Key |

RIFHKEDQEWLLQP-SNAWJCMRSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=C/CN)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=CCN)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Mesitylprop 2 En 1 Amine and Analogues

Direct Synthetic Routes to 3-Mesitylprop-2-en-1-amine

Direct synthetic routes offer a straightforward approach to the target molecule, often involving the formation of the crucial carbon-nitrogen bond in a key step. These methods typically utilize readily available precursors and well-established reaction pathways.

Reductive Amination Strategies for 3-Mesitylprop-2-en-1-al or Related Carbonyl Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. nih.gov This one-pot reaction involves the initial formation of an imine from the reaction of a carbonyl compound with an amine, followed by the in-situ reduction of the imine to the corresponding amine. libretexts.org For the synthesis of this compound, the precursor would be 3-Mesitylprop-2-en-1-al. The use of ammonia (B1221849) as the nitrogen source is essential for the formation of a primary amine. organic-chemistry.org

A significant challenge in reductive amination with ammonia is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. organic-chemistry.org To circumvent this, specific reaction conditions and reagents are employed. The choice of reducing agent is critical, with reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they are selective for the reduction of the iminium ion over the starting aldehyde. organic-chemistry.org More recently, iron-catalyzed reductive amination using hydrogen gas has emerged as a more sustainable alternative. nih.gov

Key factors influencing the success of the reductive amination include the solvent, temperature, and pH. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol. Maintaining a slightly acidic to neutral pH is often necessary to facilitate imine formation without deactivating the amine nucleophile.

| Parameter | Condition/Reagent | Purpose | Reference |

| Carbonyl Precursor | 3-Mesitylprop-2-en-1-al | Provides the carbon skeleton | - |

| Nitrogen Source | Ammonia (aqueous or gas) | Forms the primary amine | organic-chemistry.org |

| Reducing Agent | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Reduces the intermediate imine | organic-chemistry.orgnih.gov |

| Solvent | Methanol, Ethanol | Solubilizes reactants | researchgate.net |

| Catalyst (optional) | Iron, Nickel, Palladium | Activates H₂ or facilitates reduction | libretexts.orgnih.gov |

Nucleophilic Substitution Approaches for Allylic Halides or Sulfonates

The synthesis of amines via nucleophilic substitution of alkyl halides is a fundamental transformation in organic chemistry. chemguide.co.uk In the context of synthesizing this compound, this would involve the reaction of an allylic halide, such as 3-mesitylprop-2-en-1-yl chloride or bromide, or a sulfonate ester (e.g., tosylate or mesylate) with an ammonia equivalent.

A primary challenge with this approach is the propensity for multiple substitutions, where the initially formed primary amine acts as a nucleophile and reacts with another molecule of the allylic halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.comchemguide.co.uk To achieve selectivity for the primary amine, a large excess of ammonia is typically required to increase the probability of the halide reacting with ammonia rather than the product amine. chemguide.co.uk

Alternatively, reagents that serve as ammonia equivalents can be used. For instance, the Gabriel synthesis, which employs phthalimide (B116566) as the nitrogen nucleophile, provides a classic method for the selective synthesis of primary amines. libretexts.org The azide (B81097) synthesis, involving the substitution with sodium azide followed by reduction, is another effective strategy to avoid overalkylation. libretexts.org

| Substrate | Nucleophile | Key Feature | Reference |

| 3-Mesitylprop-2-en-1-yl Halide | Ammonia (large excess) | Minimizes overalkylation | chemguide.co.uk |

| 3-Mesitylprop-2-en-1-yl Halide | Sodium Azide, then reduction | Avoids multiple substitutions | libretexts.org |

| 3-Mesitylprop-2-en-1-yl Halide | Potassium Phthalimide, then hydrolysis | Gabriel synthesis for primary amines | libretexts.org |

| 3-Mesitylprop-2-en-1-yl Sulfonate | Ammonia or equivalent | Sulfonates are good leaving groups | nih.gov |

Reduction of Nitrogen-Containing Precursors (e.g., nitriles, nitro compounds)

Another indirect yet effective strategy for the synthesis of primary amines involves the reduction of nitrogen-containing functional groups that are at the same oxidation state as a carboxylic acid derivative. Common precursors include nitriles and nitro compounds.

The synthesis of this compound via this route would first involve the preparation of 3-mesitylcinnamonitrile or 1-mesityl-3-nitro-1-propene. The nitrile can be prepared through various methods, including the Wittig-Horner reaction of a phosphonate (B1237965) with mesitylaldehyde. The nitroalkene can be synthesized via a Henry reaction between mesitylaldehyde and nitromethane. researchgate.net

Once the nitrogen-containing precursor is obtained, it can be reduced to the primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of both nitriles and nitro compounds to amines. libretexts.org Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel is also a widely used method, particularly for the reduction of nitro groups. libretexts.org

| Precursor | Synthetic Route to Precursor | Reducing Agent | Reference |

| 3-Mesitylcinnamonitrile | Wittig-Horner reaction | LiAlH₄, H₂/Catalyst | libretexts.org |

| 1-Mesityl-3-nitro-1-propene | Henry reaction | LiAlH₄, H₂/Catalyst, Fe/HCl | libretexts.orgresearchgate.net |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the field of organic synthesis, offering highly efficient and selective methods for the formation of carbon-heteroatom bonds.

Palladium-Catalyzed C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgopenochem.org This reaction typically involves the coupling of an aryl or vinyl halide or triflate with an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand. libretexts.org

For the synthesis of a primary allylic amine like this compound, the reaction would involve the coupling of an allylic electrophile, such as 3-mesitylprop-2-en-1-yl acetate (B1210297) or phosphate, with an ammonia equivalent. organic-chemistry.org The use of ammonia itself can be challenging, so protected ammonia surrogates like benzophenone (B1666685) imine or even ammonia in aqueous solution have been successfully employed. organic-chemistry.orgacsgcipr.org The reaction proceeds through a catalytic cycle involving oxidative addition of the allylic electrophile to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the allylic amine and regenerate the Pd(0) catalyst. wikipedia.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky biaryl phosphine ligands often providing the best results. rsc.org The base also plays a critical role in the catalytic cycle, with common bases including sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).

| Component | Example | Role in Reaction | Reference |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst | organic-chemistry.org |

| Ligand | Biaryl phosphines (e.g., XPhos, SPhos) | Stabilizes Pd and facilitates catalytic cycle | rsc.org |

| Allylic Electrophile | 3-Mesitylprop-2-en-1-yl acetate/phosphate | Allyl group donor | organic-chemistry.org |

| Amine Source | Ammonia, Benzophenone imine | Nitrogen nucleophile | organic-chemistry.orgacsgcipr.org |

| Base | NaOtBu, Cs₂CO₃ | Deprotonates the amine | libretexts.org |

Hydroamination Reactions of Dienes or Alkynes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of amines. organicreactions.org This reaction can be catalyzed by a variety of metals, including early and late transition metals, as well as lanthanides. researchgate.net

To synthesize this compound via this methodology, a suitable mesityl-substituted diene or alkyne would be required as the starting material. For example, the hydroamination of a 1-mesityl-1,3-diene with ammonia would, in principle, yield the desired allylic amine. The regioselectivity of the addition (i.e., whether the amine adds to the 1,2- or 1,4-position) is a key consideration and is often controlled by the nature of the catalyst and ligands. nih.gov

Similarly, the hydroamination of a mesityl-substituted alkyne, such as mesitylpropyne, could also be envisioned as a route to the corresponding enamine, which could then be reduced to the target allylic amine. Catalysts based on titanium, rhodium, and gold have been shown to be effective for the hydroamination of alkynes. organic-chemistry.orgresearchgate.net

| Unsaturated Precursor | Catalyst System | Key Transformation | Reference |

| 1-Mesityl-1,3-diene | Palladium, Rhodium, or Nickel complexes | Direct addition of N-H across the diene | nih.gov |

| Mesitylpropyne | Titanium, Gold, or Zinc complexes | Addition of N-H to the alkyne to form an enamine/imine intermediate | organic-chemistry.orgresearchgate.netrsc.org |

Allylic Amination Reactions

Allylic amination represents a powerful and direct strategy for the formation of C-N bonds at the allylic position of an olefin. This approach is conceptually attractive for the synthesis of this compound as it could potentially be formed from a corresponding mesityl-substituted propene derivative. Transition metal catalysis has been a cornerstone of this methodology, with palladium-catalyzed reactions, such as the Tsuji-Trost reaction, being extensively studied. organic-chemistry.org These reactions typically involve the activation of an allylic substrate containing a leaving group via the formation of a π-allyl-metal intermediate, which is then attacked by an amine nucleophile. emory.edu

Recent advancements have focused on the direct C-H amination of unactivated olefins, which improves atom economy by avoiding the pre-installation of a leaving group. rsc.org For instance, palladium catalysts combined with specific ligands and oxidants have enabled the intermolecular oxidative amination of unactivated alkenes with primary aliphatic amines, affording allylic amines with high regio- and stereoselectivity. organic-chemistry.org Molybdenum complexes have also emerged as effective catalysts for the allylic amination of allylic alcohols, providing a dehydrative pathway that is both simple and economical. organic-chemistry.org Furthermore, methods utilizing manganese or vanadium catalysts have been developed for the allylic C-H amination of various complex olefins, including natural products, showcasing the broad applicability of this strategy. nih.govnih.gov Metal-free conditions, employing catalysts like phosphine selenides or selenoureas, have also been reported, offering unique regioselectivity in the amination of alkenes with sulfonamides. organic-chemistry.org

While a direct application of these methods to a specific mesityl-containing substrate for the synthesis of this compound is not extensively detailed in the literature, the principles establish a viable synthetic route. The steric bulk of the mesityl group would likely influence the reactivity and selectivity of such transformations, potentially requiring tailored catalyst systems or reaction conditions.

Organocatalytic and Metal-Free Approaches

The shift towards more sustainable and cost-effective synthetic methods has propelled the development of organocatalytic and metal-free reactions. These approaches avoid the use of often toxic and expensive transition metals, aligning with the principles of green chemistry.

Condensation Reactions with Carbonyl Compounds

A highly effective and modular route to this compound involves the condensation of carbonyl compounds. This strategy typically proceeds in two stages: the formation of an α,β-unsaturated carbonyl compound (an enone), followed by its conversion to the target allylic amine.

The key enone intermediate, (E)-3-mesitylprop-2-en-1-one or its analogues, can be synthesized via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. For example, the reaction of mesitaldehyde (2,4,6-trimethylbenzaldehyde) with an appropriate ketone under basic conditions (e.g., potassium hydroxide (B78521) in ethanol) yields the corresponding 3-mesityl-prop-2-en-1-one derivative. mdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref |

| 1-(2,3,5,6-tetramethylphenyl)ethan-1-one | Mesitaldehyde | KOH | aq. Ethanol | (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one | mdpi.com |

Once the enone precursor is obtained, it can be converted to the final allylic amine through reductive amination. This process involves the condensation of the enone's carbonyl group with an amine source (such as ammonia or a primary amine) to form an intermediate imine or enamine, which is then reduced in situ to the desired this compound. This transformation is a cornerstone of amine synthesis from carbonyl compounds. gctlc.orgnih.gov

Stereoselective and Enantioselective Synthesis

The synthesis of chiral, enantioenriched allylic and homoallylic amines is of significant interest, and organocatalysis has provided powerful tools to achieve this. beilstein-journals.orglboro.ac.uk These methods are crucial for producing specific stereoisomers of this compound analogues. Asymmetric allylation of imines stands out as a key methodology. beilstein-journals.org

In this approach, an imine, formed in situ from an aldehyde and an amine, reacts with an allyl nucleophile in the presence of a chiral organocatalyst. Chiral Brønsted acids, such as 3,3'-diaryl-BINOL derivatives, have been shown to effectively catalyze the asymmetric allylation of N-acylimines, yielding homoallylic amines with high enantioselectivities (up to 99% ee) and good yields. nih.govbeilstein-journals.org Similarly, chiral disulfonimides can catalyze the Hosomi-Sakurai reaction of in situ-formed N-Fmoc imines with allyltrimethylsilane, providing a direct route to protected homoallylic amines. nih.govbeilstein-journals.org

| Catalyst Type | Imine Substrate | Allyl Source | Key Feature | Enantioselectivity | Ref |

| Chiral 3,3'-Diaryl-BINOL | Aromatic & Aliphatic N-Acylimines | Allylboronates | Metal-free, high efficiency | 90–99% ee | nih.govbeilstein-journals.org |

| Chiral Disulfonimide | N-Fmoc Imines (in situ) | Allyltrimethylsilane | Three-component coupling | High | nih.govbeilstein-journals.org |

These organocatalytic strategies offer a direct pathway to chiral building blocks that are structurally related to this compound, allowing for precise control over the stereochemistry of the final product.

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly integral to modern synthetic design, focusing on minimizing waste, avoiding hazardous substances, and maximizing efficiency. acs.orgrsc.org The synthesis of amines, including this compound, is an area where these principles can be effectively applied. benthamdirect.com

Organocatalytic methods, as described above, are inherently "green" as they circumvent the need for transition metals. nih.govbeilstein-journals.org The condensation pathway to this compound can also be optimized for sustainability. For example, employing one-pot procedures for the Claisen-Schmidt condensation followed by reductive amination can reduce solvent waste and purification steps. gctlc.org The choice of reagents is also critical; using greener solvents and reducing agents contributes to a more environmentally benign process.

Furthermore, biocatalysis offers a highly sustainable alternative. Amine transaminases (ATAs) are enzymes that can catalyze the conversion of ketones to chiral amines with high enantioselectivity, using a simple amino donor in an aqueous medium. researchgate.net A chemoenzymatic sequence, where a chemically synthesized enone precursor to this compound is subjected to enzymatic amination, could provide a highly selective and green route to optically active products. researchgate.netamanote.com Such methods align with the goals of responsible production by reducing the environmental impact of chemical synthesis. rsc.orggctlc.org

Synthesis of Structural Analogues and Derivatives with Modified Allylic or Aromatic Moieties

The synthesis of structural analogues is essential for exploring structure-activity relationships and developing new chemical entities. The scaffold of this compound offers multiple points for modification, including the allylic backbone and the aromatic ring.

Elaboration of the Allylic Amine Scaffold

The allylic amine scaffold of this compound contains two key functional groups for further elaboration: the amine and the carbon-carbon double bond.

Modification at the Nitrogen Atom: The primary amine can be readily functionalized through standard N-alkylation or N-acylation reactions to generate secondary or tertiary amines and amides, respectively. This allows for the introduction of a wide variety of substituents to modulate the compound's properties.

Modification of the Allylic Double Bond: The alkene moiety provides a handle for numerous chemical transformations. For instance:

Reduction: Catalytic hydrogenation can selectively reduce the double bond to yield the corresponding saturated amine, 3-mesitylpropan-1-amine.

Oxidation: The double bond can undergo epoxidation to form an epoxide, which can then be opened by various nucleophiles to introduce new functional groups at the 2- and 3-positions of the propyl chain. Dihydroxylation can be used to form the corresponding diol.

Addition Reactions: Halogenation or hydrohalogenation can introduce halide atoms across the double bond, which can serve as leaving groups for subsequent substitution reactions, further diversifying the molecular structure.

These established transformations allow for the systematic modification of the this compound structure, enabling the synthesis of a library of derivatives with tailored chemical and physical properties.

Functionalization at the Mesityl Moiety

Direct functionalization of the mesityl moiety in this compound or its immediate precursors presents a synthetic challenge due to the presence of the reactive propenamine or enone functionalities. The electron-rich nature of the mesityl ring makes it susceptible to electrophilic aromatic substitution; however, the alkene and amine groups can also react under many standard electrophilic conditions. Consequently, a common and often more effective strategy involves the synthesis of analogues starting from pre-functionalized mesityl-containing building blocks.

Nevertheless, electrophilic substitution reactions on the mesityl ring are well-established for simpler substrates and provide a foundational understanding for potential application to more complex molecules, assuming appropriate protecting group strategies or selective reaction conditions are employed. Key electrophilic aromatic substitution reactions applicable to the mesityl group include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group onto the mesityl ring is typically achieved using a mixture of nitric acid and a dehydrating agent. The highly activated nature of the mesityl ring allows for nitration under relatively mild conditions.

Halogenation: The substitution of a hydrogen atom on the mesityl ring with a halogen (e.g., bromine, chlorine) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst or with other halogenating agents. The reaction conditions can be tuned to achieve mono- or di-halogenation.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the mesityl ring. A Lewis acid catalyst is typically required to generate the electrophilic species. The steric hindrance provided by the three methyl groups on the mesityl ring can influence the regioselectivity of these reactions.

While direct functionalization of the target compound is not widely reported, the synthesis of analogues from functionalized precursors is a viable and common approach. This involves starting with a mesitaldehyde or mesitylacetophenone that already bears the desired substituent on the aromatic ring.

Synthesis of Related Chalcone (B49325) and Enone Precursors and Derivatives

Chalcones and enones are key intermediates in the synthesis of this compound and its analogues. The α,β-unsaturated carbonyl system of these precursors is essential for the subsequent introduction of the amine functionality. The synthesis of these precursors is typically achieved through condensation reactions, with the Claisen-Schmidt condensation and the Wittig reaction being two of the most prominent methods. nih.gov

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde with a ketone. ijarsct.co.in For the synthesis of mesityl-containing chalcones, this would typically involve the reaction of mesitaldehyde with an appropriate acetophenone (B1666503) or the reaction of mesitylacetophenone with a suitable benzaldehyde (B42025). The choice of reactants allows for the introduction of various substituents on either of the aromatic rings. The reaction is generally carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. ijarsct.co.in

The Wittig reaction provides an alternative and often highly stereoselective method for the formation of the carbon-carbon double bond in the enone backbone. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of mesityl-containing enones, this could involve the reaction of mesitaldehyde with a suitable phosphonium (B103445) ylide derived from an acetophenone. The Wittig reaction is particularly useful for synthesizing enones with specific stereochemistry (E or Z isomerism) at the double bond. nih.gov

The synthesis of halogenated chalcones is a notable example of the preparation of functionalized precursors. These compounds can be synthesized via the Claisen-Schmidt condensation of a halogenated benzaldehyde with an acetophenone or a halogenated acetophenone with a benzaldehyde. The presence of halogen substituents on the aromatic rings can significantly influence the electronic properties and biological activity of the final amine derivatives. nih.govresearchgate.net Studies have reported the synthesis of various halogenated chalcone derivatives and their potential applications. nih.govresearchgate.netjchemrev.com

Below are interactive data tables summarizing representative synthetic methodologies for chalcone and enone precursors relevant to the synthesis of this compound analogues.

Table 1: Synthesis of Chalcone Precursors via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Acetophenone | Benzaldehyde | NaOH | Ethanol/Water | Room Temp. | 2-3 h | 1,3-Diphenylprop-2-en-1-one | 90 | ijarsct.co.in |

| 4'-Methoxyacetophenone | 2-Bromobenzaldehyde | KOH | Methanol | Room Temp. | 12 h | (E)-1-(4-methoxyphenyl)-3-(2-bromophenyl)prop-2-en-1-one | 85 | researchgate.net |

| 2,4,6-Trimethoxy acetophenone | 4-Chlorobenzaldehyde | KOH | Methanol | Room Temp. | 15 h | (E)-1-(2,4,6-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | - | nih.gov |

Table 2: Synthesis of Enone Precursors via Wittig Reaction

| Carbonyl Compound | Phosphonium Ylide | Base | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | (Benzoylmethylene)triphenylphosphorane | - | Benzene | Reflux | 1,3-Diphenylprop-2-en-1-one | High | nih.gov |

| Mesitaldehyde | (Acetylmethylene)triphenylphosphorane | NaH | THF | Room Temp. | 4-Mesitylbut-3-en-2-one | - | - |

These synthetic strategies provide a robust toolbox for the preparation of a wide array of chalcone and enone precursors, which can then be converted to the corresponding 3-arylprop-2-en-1-amines, including analogues of this compound with diverse substitution patterns.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom is central to the reactivity of the primary amine group, rendering it both nucleophilic and basic. libretexts.org

The primary amine of 3-Mesitylprop-2-en-1-amine is an effective nucleophile, readily participating in reactions to form new carbon-nitrogen (C-N) bonds. When an amine forms a bond with any atom other than a proton, it is defined as acting as a nucleophile. masterorganicchemistry.com This reactivity is fundamental in various synthetic transformations. The neutral amine nucleophile can attack an electrophilic carbon, such as a carbonyl carbon, to initiate a reaction. chempedia.info

This nucleophilic character allows it to engage in several cornerstone C-N bond-forming reactions, including:

Alkylation: Reaction with alkyl halides, where the amine displaces a halide to form a secondary amine.

Acylation: Reaction with acyl chlorides or anhydrides to yield amides.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-aryl or N-heteroaryl bonds. tcichemicals.com

Gabriel Synthesis Analogs: While the classic Gabriel synthesis produces primary amines, the amine product itself can undergo further reactions. tcichemicals.com

| Reaction Type | Electrophile | Product Type | General Description |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary Amine | The amine's lone pair attacks the alkyl halide, displacing the halide. |

| Acylation | Acyl Chloride (R-COCl) | Amide | Nucleophilic attack on the carbonyl carbon of the acyl chloride, followed by elimination of HCl. |

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) | N-Aryl Amine | A palladium-catalyzed reaction forming a C-N bond between the amine and an aromatic ring. tcichemicals.com |

| Reductive Amination | Aldehyde/Ketone | Secondary Amine | Formation of an imine intermediate followed by reduction to the corresponding amine. |

The lone pair of electrons on the nitrogen atom allows amines to act as Brønsted-Lowry bases, accepting a proton from an acid. libretexts.orgmasterorganicchemistry.com The strength of an amine as a base is typically discussed using the pKa of its conjugate acid (pKaH) or its own basicity constant (Kb). libretexts.org A higher pKaH or a lower pKb indicates a stronger base.

The basicity of this compound is influenced by several factors:

Hybridization: The nitrogen atom is sp³ hybridized, which is associated with greater basicity compared to sp² (as in pyridine) or sp hybridized (as in nitriles) nitrogen atoms. masterorganicchemistry.com

Inductive Effects: Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen and enhances basicity.

Steric Hindrance: The bulky mesityl group can sterically hinder the approach of a proton, potentially reducing its effective basicity in certain contexts.

Due to its sp³-hybridized nitrogen and the presence of an alkyl framework, this compound is expected to be a moderately strong base, comparable to other primary alkylamines.

| Amine | pKa of Conjugate Acid (pKaH) | Relative Basicity | Key Structural Feature |

|---|---|---|---|

| Ammonia (B1221849) (NH₃) | 9.24 | Reference | Unsubstituted |

| Propylamine | 10.71 | More Basic | sp³ Nitrogen, Alkyl donation |

| Aniline | 4.63 | Less Basic | Lone pair delocalized into aromatic ring |

| Pyridine | 5.2 | Less Basic | sp² Nitrogen in an aromatic ring masterorganicchemistry.com |

| This compound (Estimated) | ~10.5 - 10.7 | Moderately Basic | sp³ Nitrogen, Alkyl donation |

When reacted with aldehydes or ketones, primary amines like this compound form imines (also known as Schiff bases). youtube.com This reaction is a reversible, acid-catalyzed process involving the loss of a water molecule. libretexts.org

The mechanism proceeds through several distinct steps:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a zwitterionic tetrahedral intermediate. chempedia.infoyoutube.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral intermediate known as a carbinolamine. libretexts.orglibretexts.org

Protonation of Hydroxyl Group: The oxygen of the carbinolamine is protonated by an acid catalyst, converting the hydroxyl group into a good leaving group (water). libretexts.orglibretexts.org

Dehydration: The lone pair on the nitrogen facilitates the elimination of water, forming a positively charged iminium ion. libretexts.org

Deprotonation: A base removes the proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. libretexts.org

The optimal pH for imine formation is typically weakly acidic (around 4 to 5). libretexts.org If the conditions are too acidic, the amine nucleophile becomes fully protonated and unreactive; if too basic, the hydroxyl group of the carbinolamine cannot be sufficiently protonated to act as a leaving group. libretexts.org

Enamines, which feature a double bond adjacent to the nitrogen, are formed from the reaction of aldehydes or ketones with secondary amines. youtube.comlibretexts.org Since this compound is a primary amine, it directly forms an imine.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org | Zwitterionic Tetrahedral Intermediate |

| 2 | Proton transfer to form a neutral amino alcohol. libretexts.org | Carbinolamine |

| 3 | Acid-catalyzed protonation of the hydroxyl group. libretexts.org | Protonated Carbinolamine |

| 4 | Elimination of a water molecule. libretexts.org | Iminium Ion |

| 5 | Deprotonation of the nitrogen to yield the final product. libretexts.org | Imine |

Reactivity of the Prop-2-ene Moiety

The carbon-carbon double bond in the prop-2-ene group provides a second site of reactivity, primarily for addition reactions.

Conjugate addition, or Michael addition, typically involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl, nitrile, or nitro compound. masterorganicchemistry.com This type of reaction requires an "activated" alkene that is electron-deficient due to conjugation with an electron-withdrawing group. masterorganicchemistry.com

The prop-2-ene moiety in this compound is not conjugated to a strong electron-withdrawing group and is therefore not a typical Michael acceptor (electrophile). However, the amine functionality of the molecule can readily act as a nucleophile in a conjugate addition reaction with a suitable Michael acceptor. masterorganicchemistry.com For example, it could add to compounds like methyl vinyl ketone or acrylonitrile.

The alkene of the prop-2-ene group can participate in cycloaddition reactions. A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comyoutube.com

In this context, the prop-2-ene moiety of this compound would function as the dienophile. masterorganicchemistry.com The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. youtube.com While the mesityl group is not strongly withdrawing, the alkene can still undergo Diels-Alder reactions, particularly with electron-rich dienes, often requiring thermal conditions. The fundamental pattern of the Diels-Alder reaction involves the breaking of three pi bonds and the formation of two new sigma bonds and one new pi bond to create the cyclohexene (B86901) ring. masterorganicchemistry.commasterorganicchemistry.com

The alkene could also potentially participate in other cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles like nitrones or azides, to form five-membered heterocyclic rings.

| Component | Role | Example | Role of this compound |

|---|---|---|---|

| Diene | 4π electron system, conjugated | 1,3-Butadiene | Not the diene |

| Dienophile | 2π electron system (alkene/alkyne) | Maleic anhydride | Acts as the dienophile |

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound is amenable to various intramolecular reactions, leading to the formation of cyclic structures or rearranged products. These pathways are of significant interest for the synthesis of complex nitrogen-containing molecules.

Allylic amines are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. nih.gov Intramolecular cyclization of this compound or its derivatives can lead to the formation of five- or six-membered rings. For instance, under appropriate conditions, the nitrogen atom could act as an internal nucleophile, attacking the double bond in a process that could be promoted by a metal catalyst or an activating agent.

Palladium-catalyzed carboamination reactions, for example, have been employed for the construction of nitrogen heterocycles from amines bearing pendant alkenes. nih.gov A similar strategy could potentially be applied to derivatives of this compound to construct complex polycyclic systems. The reaction would likely proceed through an aminopalladation step followed by reductive elimination.

Another potential pathway for heterocycle formation involves the reaction of the amine with a suitable bifunctional reagent, where one part reacts with the amine and the other with the double bond in an intramolecular fashion. The steric bulk of the mesityl group would play a crucial role in directing the stereochemical outcome of such cyclizations.

| Starting Material Derivative | Reaction Type | Potential Heterocyclic Product |

| N-Acylated this compound | Intramolecular Hydroamination | Substituted Pyrrolidine or Piperidine |

| N-Aryl-3-Mesitylprop-2-en-1-amine | Palladium-Catalyzed Carboamination | Indoline or Tetrahydroquinoline Derivatives |

| This compound | Reaction with Phosgene Equivalent | Oxazolidinone Ring System |

Allylic amines can undergo various rearrangement reactions, often under thermal or catalytic conditions. One notable example is the nih.govrsc.org-Meisenheimer rearrangement of allylic amine N-oxides. rsc.orgresearchgate.net If this compound were to be oxidized to its corresponding N-oxide, it could potentially undergo a nih.govrsc.org-sigmatropic rearrangement. This would involve the migration of the allyl group from the nitrogen to the oxygen atom, resulting in the formation of an O-allyl hydroxylamine (B1172632) derivative. The stereochemical course of such a rearrangement would be of considerable interest, given the presence of the bulky mesityl group.

Another possibility is an aza-Claisen rearrangement, particularly for N-aryl or N-alkyl derivatives of this compound, which could lead to the formation of new carbon-carbon bonds. organic-chemistry.org

Influence of the Mesityl Group on Reactivity and Selectivity

The mesityl group, with its three methyl groups ortho and para to the point of attachment, exerts significant steric and electronic effects that profoundly influence the reactivity of this compound.

The most apparent effect of the mesityl group is steric hindrance. wikipedia.org This steric bulk can impede the approach of reagents to the double bond and the allylic positions. In electrophilic additions, the mesityl group may direct the incoming electrophile to the less hindered face of the double bond, thereby controlling the stereochemistry of the reaction.

Furthermore, the steric hindrance can affect reaction rates, often slowing them down compared to less hindered analogues. In some cases, extreme steric hindrance can completely prevent a reaction from occurring or can lead to alternative reaction pathways. For example, in reactions where the amine nitrogen acts as a nucleophile, the mesityl group could hinder its approach to an external electrophile, potentially favoring intramolecular reactions. The steric environment created by the mesityl group is a critical factor in determining the feasibility and outcome of synthetic transformations involving this compound.

| Reaction Type | Potential Effect of Mesityl Group's Steric Hindrance |

| Electrophilic Addition | - Slower reaction rates- Increased facial selectivity |

| Intramolecular Cyclization | - May favor certain ring sizes- Influences stereochemical outcome |

| Nucleophilic attack by Amine | - Reduced rates for intermolecular reactions |

The three methyl groups on the aromatic ring of the mesityl group are electron-donating through an inductive effect. This increases the electron density of the aromatic ring and, to a lesser extent, can influence the electronic properties of the adjacent double bond.

In electrophilic additions, the electron-donating nature of the mesityl group can stabilize a carbocation intermediate at the benzylic position through resonance and induction. This stabilization would lower the activation energy for the formation of this intermediate, thereby accelerating the reaction rate. The increased stability of the carbocation would also influence the thermodynamics of the reaction, favoring the formation of the product derived from this intermediate.

The electronic effects of the mesityl group are therefore in a delicate balance with its steric effects. While sterics may hinder reactivity, electronics may enhance it, and the dominant effect will depend on the specific reaction conditions and the nature of the reacting species. Understanding this interplay is key to predicting and controlling the chemical behavior of this compound.

Regioselectivity and Stereoselectivity Control

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings concerning the regioselectivity and stereoselectivity control in reactions involving this compound. The reactivity of this particular compound, characterized by the bulky mesityl group attached to the allylic system, has not been the subject of detailed mechanistic investigations that would provide data on how reaction outcomes are controlled at different positions (regioselectivity) or in three-dimensional space (stereoselectivity).

While general principles of allylic amination and related transformations are well-documented for other 3-arylprop-2-en-1-amines (cinnamylamines), the steric and electronic influence of the 2,4,6-trimethylphenyl (mesityl) group is expected to be significant. This bulky substituent would likely play a crucial role in directing the approach of reagents, thereby influencing both regioselective and stereoselective outcomes. However, without experimental data, any discussion would be purely speculative.

Due to the absence of published research, no data tables detailing reaction conditions, yields, diastereomeric ratios, or enantiomeric excesses for reactions of this compound can be provided. Further empirical studies are required to elucidate the chemical behavior of this compound and to explore the control of selectivity in its transformations.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For 3-Mesitylprop-2-en-1-amine, this method would confirm the presence of the primary amine, the alkene, and the aromatic mesityl group.

As a primary amine, the molecule would be expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. achemblock.comorgchemboulder.com The N-H bending vibration would likely appear around 1650-1580 cm⁻¹. achemblock.comorgchemboulder.com The C-N stretching vibration for an aliphatic amine is typically observed between 1250-1020 cm⁻¹. achemblock.comorgchemboulder.com The C=C stretching of the propene backbone would be visible in the 1680-1640 cm⁻¹ region. Aromatic C-H stretching from the mesityl group would be expected just above 3000 cm⁻¹, while the characteristic aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ range.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 |

| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 |

| Alkene (C=C) | Stretch | 1680 - 1640 |

| Alkene (=C-H) | Bend (Out-of-plane) | 1000 - 650 |

| Aromatic Ring (C=C) | Stretch | 1600 - 1450 |

| Aromatic Ring (C-H) | Stretch | > 3000 |

| Alkyl (C-H) | Stretch | 2975 - 2850 |

This table is predictive and based on typical frequency ranges for the respective functional groups.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of an organic molecule.

One-dimensional ¹H and ¹³C NMR would provide initial information on the number and types of protons and carbons. However, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity. scbt.comspectroscopyonline.com

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for instance, showing the correlation between the protons on the vinylic double bond and the adjacent methylene (B1212753) (-CH₂-) group of the amine. nih.govspectroscopyonline.com

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). spectroscopyonline.comnih.gov This would link the proton signals of the mesityl methyl groups, the aromatic ring, the alkene, and the aminomethyl group to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule, for example, the relative orientation of the mesityl ring with respect to the propene backbone.

The mesityl group in this compound is sterically bulky, which could lead to restricted rotation around the C(aryl)-C(alkene) single bond. Dynamic NMR studies, involving recording NMR spectra at variable temperatures, could provide insight into the energy barrier of this rotation. researchgate.net At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the non-equivalent ortho-methyl groups of the mesityl ring. As the temperature increases, these signals would broaden and eventually coalesce into a single signal, allowing for the calculation of the rotational energy barrier.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₇N), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (175.27 g/mol ). Due to the presence of a single nitrogen atom, the molecular ion would have an odd m/z value, consistent with the nitrogen rule. sigmaaldrich.com

A characteristic fragmentation pathway for primary amines is the α-cleavage, which involves the loss of a radical from the carbon adjacent to the nitrogen. In this case, cleavage of the C-C bond between the alkene and the CH₂N group would be a likely fragmentation, although less favored than cleavage of a simple alkyl group. Another prominent fragmentation would likely be the loss of a methyl radical (CH₃•) from the mesityl group to form a stable benzylic-type cation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 175 | [C₁₂H₁₇N]⁺ | Molecular Ion |

| 160 | [C₁₁H₁₄N]⁺ | Loss of a methyl radical (•CH₃) |

| 119 | [C₉H₁₁]⁺ | Benzylic cation from cleavage of the propene-amine side chain |

This table presents plausible fragmentation patterns based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

If a suitable single crystal of this compound or a salt thereof could be grown, X-ray crystallography would provide the most definitive structural information. This technique yields a precise three-dimensional model of the molecule in the solid state, including bond lengths, bond angles, and torsional angles.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This supramolecular arrangement is governed by intermolecular forces. For this compound, the primary amine group is capable of acting as a hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair). Therefore, extensive hydrogen bonding networks would be expected to be a dominant feature of its crystal structure. orgchemboulder.com

Theoretical and Computational Chemistry of 3 Mesitylprop 2 En 1 Amine

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are pivotal in elucidating the electronic characteristics and predicting the reactivity of molecules. For 3-Mesitylprop-2-en-1-amine, these computational methods provide insights into its geometry, energy, and the distribution of its electrons.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G*, would be employed to find its ground-state geometry. This process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule. The resulting optimized structure would reveal the spatial orientation of the mesityl group relative to the prop-2-en-1-amine chain, including the planarity of the double bond and the conformation of the amine group. The total electronic energy calculated for this optimized geometry is a key descriptor of the molecule's stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, the presence of the electron-rich mesityl group and the amine group would be expected to raise the energy of the HOMO, while the conjugated system could influence the energy of the LUMO.

Table 1: Theoretical Frontier Molecular Orbital Properties of this compound

| Parameter | Theoretical Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to 0.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These values are estimations based on typical ranges for similar organic molecules and would require specific DFT calculations for precise determination.

Chemical Reactivity Indices

Chemical reactivity indices, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. mdpi.com These indices help in understanding and predicting the behavior of a molecule in chemical reactions.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO).

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = -(I+A)/2.

Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (I-A)/2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity (ω): An index that quantifies the ability of a species to accept electrons. It is calculated as ω = μ2/(2η).

Nucleophilicity (N): While various scales exist, it generally relates to the ability of a species to donate electrons and is often correlated with the HOMO energy.

Table 2: Theoretical Chemical Reactivity Indices for this compound

| Reactivity Index | Definition | Theoretical Value Range |

| Ionization Potential (I) | I ≈ -EHOMO | 5.5 to 6.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | -0.5 to 0.5 eV |

| Chemical Potential (μ) | μ = -(I+A)/2 | -2.5 to -3.5 eV |

| Hardness (η) | η = (I-A)/2 | 2.5 to 3.5 eV |

| Electrophilicity (ω) | ω = μ2/(2η) | 0.9 to 2.5 eV |

Note: These values are derived from the estimated HOMO and LUMO energies and are for illustrative purposes.

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions, providing detailed information about the energy changes and structures of intermediates and transition states.

Computational Elucidation of Reaction Pathways and Transition States

For a molecule like this compound, which contains multiple reactive sites (the amine group, the double bond, and the aromatic ring), computational methods can be used to explore various reaction mechanisms. For instance, in an electrophilic addition to the double bond, calculations can map out the potential energy surface. This involves locating the structure and energy of the transition state—the highest energy point along the reaction coordinate.

The geometry of the transition state provides crucial information about the mechanism of the reaction. By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of the reaction can be predicted. Furthermore, computational studies can help to determine whether a reaction will proceed through a stepwise or concerted mechanism by identifying any intermediate species.

Hammett Studies and Kinetic Isotope Effect Calculations to Probe Rate-Determining Steps

While Hammett studies are traditionally experimental, computational Hammett analysis can be performed by modeling reactions with substituted analogues of this compound. By introducing electron-donating or electron-withdrawing groups on the mesityl ring and calculating the reaction rates, a computational Hammett plot can be generated. The slope of this plot (the reaction constant, ρ) provides insight into the charge distribution at the transition state of the rate-determining step.

The Kinetic Isotope Effect (KIE) is another powerful tool for elucidating reaction mechanisms, and it can be effectively studied computationally. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) at a specific position in this compound and calculating the vibrational frequencies of the reactant and the transition state, the KIE can be predicted. A significant KIE (typically > 2) for a C-H bond indicates that this bond is being broken in the rate-determining step of the reaction. These computational approaches provide a detailed molecular-level understanding of the reaction dynamics.

Solvent Effects in Reaction Modeling

In the computational modeling of chemical reactions involving this compound, the choice of solvent is critical as it can significantly alter reaction pathways and activation energies. nih.govnih.gov Solvation models, categorized as either implicit or explicit, are employed to simulate these effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to account for bulk solvent effects. d-nb.info Explicit models, while more computationally demanding, involve simulating individual solvent molecules around the solute, providing detailed insights into specific intermolecular interactions like hydrogen bonding. nih.govd-nb.info

The following table illustrates how different solvents could theoretically influence the rate of a reaction involving this compound, based on their physical properties and general principles of solvent effects.

| Solvent | Dielectric Constant (ε) | Type | Potential Effect on a Reaction with a Polar Transition State |

| n-Hexane | 1.9 | Non-polar | Significant rate deceleration |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate rate acceleration |

| Acetonitrile | 37.5 | Polar Aprotic | Strong rate acceleration |

| Methanol (B129727) | 32.7 | Polar Protic | Strong rate acceleration, specific H-bonding interactions |

| Water | 80.1 | Polar Protic | Very strong rate acceleration, stabilization of ions |

Conformational Analysis and Steric Hindrance Modeling

The conformational landscape of this compound is largely dictated by the rotational barriers around the C-C and C-N single bonds of its allylic amine chain, significantly influenced by the bulky mesityl group. To understand this, it is instructive to first consider the simpler parent molecule, allyl amine. High-level ab initio quantum mechanical studies have identified five distinct conformers for allyl amine, with very small energy differences between them. nih.gov These conformers are defined by the dihedral angles along the C-C-C-N backbone. nih.gov

The introduction of the sterically demanding mesityl group at the C3 position drastically simplifies this landscape. The significant steric hindrance imposed by the mesityl group, particularly its ortho-methyl groups, restricts rotation around the C2-C3 bond and influences the preferred orientation of the amine group. The most stable conformations of this compound are predicted to be those that minimize steric clash. This would likely favor a conformation where the bulky mesityl group and the amine group are positioned far from each other, potentially in an anti-periplanar or gauche arrangement, while avoiding eclipsed conformations which are energetically unfavorable. youtube.com

The table below contrasts the complex conformational possibilities of allyl amine with the predicted, more restricted conformations for its mesityl-substituted derivative.

| Molecule | Key Dihedral Angles | Number of Stable Conformers | Predicted Lowest Energy Conformer |

| Allyl Amine | C1-C2-C3-N, C2-C3-N-H | 5 | cis-trans and gauche-gauche are very close in energy nih.gov |

| This compound | C1-C2-C3-C(Mesityl), C1-C2-C3-N | Fewer than 5 | Conformation minimizing steric clash between the amine and mesityl groups |

The mesityl group is a source of significant steric strain, which can be quantified computationally by calculating the strain energy. This strain arises from two main sources: torsional strain from eclipsed bonds and steric strain (or van der Waals strain) from non-bonded interactions where bulky groups are forced into close proximity. youtube.comyoutube.com

In this compound, a major source of steric strain is the 1,3-diaxial-like interaction between the ortho-methyl groups of the mesityl ring and the hydrogen atom on the C2 carbon of the propene chain. This forces the mesityl ring to rotate out of the plane of the C=C double bond to relieve the strain. This interaction is analogous to the gauche interaction in butane, which has a known energetic cost of approximately 3.8 kJ/mol. libretexts.orgchemistrysteps.com Given that there are two ortho-methyl groups, the total strain from this interaction could be estimated. Further strain arises from the rotation around the C1-C2 single bond, where interactions between the amine group and substituents on the C2 carbon can be quantified. For example, an eclipsed H/CH₃ interaction contributes about 6 kJ/mol to the strain energy. chemistrysteps.com

Density Functional Theory (DFT) calculations can be employed to determine the precise geometric parameters (bond angles, dihedral angles) and to calculate the total strain energy by comparing the energy of the optimized geometry with that of a hypothetical, strain-free reference molecule. acs.orgacs.org

The following table itemizes the primary sources of steric and torsional strain in a hypothetical conformation of this compound and provides estimated energy costs based on analogous systems.

| Type of Strain | Interacting Groups | Estimated Energy Cost (kJ/mol) |

| Steric Strain | ortho-CH₃ (Mesityl) vs. H (on C2) | ~3.8 per interaction libretexts.org |

| Torsional Strain | Eclipsed H (on C1) vs. H (on C2) | ~4.0 chemistrysteps.com |

| Torsional Strain | Eclipsed -NH₂ group vs. H (on C2) | >4.0 (higher than H/H eclipsing) |

| Steric Strain | Gauche interaction between -NH₂ and Mesityl group | Dependent on specific dihedral angle |

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules like this compound in a condensed phase, such as in an aqueous or organic solvent. osti.govulisboa.pt Atomistic MD simulations model the explicit interactions between the solute and individual solvent molecules over time, providing insights into solvation structure, dynamics, and intermolecular forces. ulisboa.ptmdpi.com

For this compound, an MD simulation would typically begin by placing a single molecule in a simulation box filled with a chosen solvent (e.g., water). The interactions between all atoms are described by a force field. osti.gov The simulation then solves Newton's equations of motion for every atom, allowing the system to evolve over time and reach thermal equilibrium. aip.org

Analysis of the resulting trajectory can reveal detailed information about intermolecular interactions. For example, the primary amine group (-NH₂) is capable of forming strong hydrogen bonds with protic solvent molecules. The strength and lifetime of these hydrogen bonds can be quantified. researchgate.net Conversely, the large, nonpolar mesityl group will exhibit hydrophobic interactions, leading to a structured solvation shell of water molecules around it. The radial distribution function (RDF) is a common analytical tool used to determine the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute, revealing the structure of these solvation shells. osti.gov

A hypothetical MD simulation setup for studying this compound in water is outlined below.

| Simulation Parameter | Description | Typical Value/Method |

| System Setup | One this compound molecule in a cubic box of water | ~2000 water molecules |

| Force Field | Defines the potential energy function for all atomic interactions | OPLS-AA, AMBER, CHARMM |

| Ensemble | Thermodynamic conditions being simulated | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | Simulated system temperature | 298 K (25 °C) |

| Pressure | Simulated system pressure | 1 atm |

| Simulation Time | Duration of the simulation trajectory | 50-100 nanoseconds |

| Analysis | Properties to be extracted from the trajectory | Radial Distribution Functions (RDFs), Hydrogen Bond Analysis |

Coordination Chemistry and Ligand Design

3-Mesitylprop-2-en-1-amine as a Potential Ligand

This compound possesses two primary coordination sites: the nitrogen atom of the amine and the π-system of the carbon-carbon double bond. This dual functionality allows for a range of possible binding modes, which can be influenced by the nature of the metal center, the other ligands present in the coordination sphere, and the reaction conditions. The presence of the bulky mesityl group is expected to play a crucial role in dictating the steric environment around the metal, thereby influencing the geometry and stability of the resulting complexes.

Beyond simple N-donation, the alkene group in the allylic backbone can engage in π-coordination with the metal. This interaction typically involves the donation of electron density from the filled π-orbital of the C=C double bond to a suitable d-orbital of the metal. Such η²-alkene coordination would render the this compound a bidentate, or chelating, ligand. Transition metal allyl complexes are common in organometallic chemistry, where the allyl ligand often binds in an η³-fashion, involving all three carbon atoms of the allyl skeleton. wikipedia.org While the primary amine functionality might favor a different arrangement, the potential for the alkene to interact with the metal center is a key feature of this ligand class. The interplay between these two potential binding sites—the "hard" amine donor and the "soft" alkene donor—allows the ligand to adapt to the electronic preferences of various metal centers.

The mesityl group (2,4,6-trimethylphenyl) is a bulky substituent known to exert significant steric and electronic effects within metal complexes. researchgate.net Its primary influence is steric hindrance, stemming from the two ortho-methyl groups. This steric bulk can enforce unusual coordination geometries and low coordination numbers at the metal center. nih.gov For instance, the steric crowding can prevent the formation of otherwise favored geometries, leading to complexes with unique reactivity. The steric pressure exerted by the mesityl group can also protect the metal center from unwanted side reactions or prevent the aggregation of complex units. chemrxiv.orgchemrxiv.org

Electronically, the three methyl groups on the phenyl ring are electron-donating through induction and hyperconjugation. This increases the electron density of the aromatic π-system. reddit.com When coordinated to a metal, the mesityl group can therefore act as a strong electron-donating ligand, which can influence the electron density at the metal center. This electronic enrichment of the metal can, in turn, affect the strength of bonding with other ligands and modulate the catalytic activity of the complex. Studies on mesitylcopper and mesitylnickel complexes have highlighted the interplay of these steric and electronic factors in determining the structure and stability of the resulting compounds. researchgate.netchemrxiv.org DFT calculations have shown a strong electronic driving force for aggregation in mesitylcopper oligomers, caused by mixing between copper's d-orbitals and the mesityl's π-orbitals. chemrxiv.orgchemrxiv.org

| Property | Influence of the Mesityl Group |

| Steric | Imposes significant steric hindrance, potentially leading to lower coordination numbers and unique geometries. Protects the metal center from decomposition pathways or unwanted reactions. |

| Electronic | The three methyl groups donate electron density to the aromatic ring, making the group a net electron donor. This can increase electron density at the metal center, influencing its reactivity and bonding. |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for forming complexes with amine ligands. sysrevpharm.orgresearchgate.net This typically involves reacting the ligand with a suitable metal salt or precursor in an appropriate solvent. The choice of solvent and reaction temperature would be critical to control the coordination mode and prevent potential side reactions.

The structure of this compound allows for its application as either a chelating or a bridging ligand.

Chelating Ligand: In this mode, both the nitrogen atom and the C=C double bond would coordinate to the same metal center, forming a stable five-membered chelate ring. This bidentate coordination would be favored by metal ions that can accommodate both a hard N-donor and a soft π-alkene donor. The stability of such a chelate would depend on the metal's size, its electronic properties, and the resulting ring strain.

Bridging Ligand: Alternatively, the ligand could bridge two different metal centers. For instance, the nitrogen atom could coordinate to one metal while the alkene π-system coordinates to a second. This mode could lead to the formation of dimeric or polymeric structures. The large steric bulk of the mesityl group might disfavor the formation of dense polymeric networks but could facilitate the controlled assembly of discrete bimetallic complexes.

The design of specific complexes would involve tuning the metal-to-ligand ratio and selecting ancillary ligands that complement the steric and electronic profile of this compound.

The coordination of this compound to a metal center would be expected to produce distinct changes in various spectroscopic measurements. impactfactor.orgmdpi.com

Infrared (IR) Spectroscopy: Coordination of the amine group would lead to a shift in the N-H stretching and bending vibrations. Typically, the N-H stretching frequency decreases upon coordination. If the alkene is also coordinated, a shift in the C=C stretching frequency to a lower wavenumber would be expected due to the weakening of the double bond upon donation of π-electron density to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H and ¹³C NMR spectra, coordination would cause shifts in the signals for the protons and carbons near the binding sites. The protons on the carbons adjacent to the nitrogen (the -CH₂-N group) and the vinyl protons of the alkene would be particularly affected. Coordination of the alkene would lead to a significant upfield or downfield shift of the vinyl proton and carbon signals, depending on the extent of π-backbonding from the metal.

UV-Visible Spectroscopy: For complexes with transition metals, coordination of the ligand would alter the d-orbital splitting of the metal center, resulting in new d-d electronic transitions that can be observed in the UV-Visible spectrum. mdpi.com Charge transfer bands, either from the ligand to the metal (LMCT) or metal to ligand (MLCT), might also appear.

| Spectroscopic Technique | Expected Signature of Coordination |

| Infrared (IR) | Shift in ν(N-H) and δ(N-H) frequencies. Decrease in ν(C=C) frequency upon alkene coordination. |

| NMR (¹H, ¹³C) | Significant chemical shift changes for nuclei near the N and C=C binding sites. |

| UV-Visible | Appearance of new d-d transition and/or charge-transfer bands for transition metal complexes. |

Catalytic Applications of Metal-3-Mesitylprop-2-en-1-amine Complexes

While specific catalytic applications for complexes of this compound have not been reported, the structural features of the ligand suggest potential uses in several areas of homogeneous catalysis. The field of transition metal-catalyzed synthesis of allylic amines is well-developed, and complexes featuring these ligands are of significant interest. chemrxiv.orgorganic-chemistry.org

Metal complexes containing allylic amine ligands are known to be active in various transformations. For example, palladium π-allyl complexes are key intermediates in numerous catalytic reactions, including allylic amination. acs.orgnih.gov A complex of this compound could potentially be employed in reactions such as:

Allylic Alkylation and Amination: The ligand could act as a spectator ligand, modulating the reactivity of a metal catalyst (like palladium or nickel) in cross-coupling reactions. acs.org The steric bulk of the mesityl group could influence the regioselectivity and stereoselectivity of these transformations.

Polymerization: The defined steric environment created by the mesityl group could be beneficial in olefin polymerization catalysis, potentially controlling the stereochemistry of the resulting polymer.

Hydrofunctionalization Reactions: The combination of a hard amine and soft alkene donor site might stabilize catalysts for the hydroamination or hydrosilylation of unsaturated substrates.

The development of such catalytic systems would involve synthesizing the metal complexes and screening their activity in these and other organic transformations. researchgate.net

Role in Transition Metal-Catalyzed Organic Transformations

There is no available research detailing the role of this compound as a ligand in any transition metal-catalyzed organic transformations.

Evaluation of Selectivity and Efficiency in Model Reactions

Due to the lack of studies on its catalytic applications, there are no documented evaluations of the selectivity or efficiency of this compound in any model reactions. Therefore, no data tables can be generated to present such findings.

Applications in Materials Science and Advanced Chemical Processes

Role as a Building Block for Polymeric Materials

The presence of the allyl and amine functionalities in 3-Mesitylprop-2-en-1-amine makes it a candidate for the synthesis of novel polymeric materials. Its utility can be projected in roles such as a monomer, a crosslinking agent, and a component in functional polymers.

Allylamine and its derivatives are known to undergo polymerization, typically through free-radical mechanisms. researchgate.net The polymerization of allylamine often requires its conversion to an acid salt to overcome degradative chain transfer, which can inhibit the formation of high molecular weight polymers. google.com It is conceivable that this compound could be polymerized under similar conditions to yield a polymer with pendant mesityl groups. The bulky nature of the mesityl group would likely impart unique properties to the resulting polymer, such as increased rigidity, altered solubility, and modified thermal characteristics.

Polymers with allyl functionalities are a significant class of materials that allow for a wide range of architectures and functionalities through various chemical reactions. mdpi.comnih.gov The synthesis of polymers from monomers like this compound could proceed via methods such as reversible addition-fragmentation chain transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP), which offer control over the polymer's molecular weight and structure. mdpi.com